molecular formula C14H19NO3 B2590656 benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate CAS No. 2102409-77-6

benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate

Cat. No. B2590656
M. Wt: 249.31
InChI Key: MAKWYVSEDPFHGW-CQSZACIVSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves copper-catalyzed coupling between corresponding benzyl halides and alkynoic acids under ligand-free conditions . This methodology is suitable for aromatic and cinnamic acids, and the desired esters could be obtained in good yields .


Molecular Structure Analysis

The molecular structure of benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate is composed of a benzyl group, a hydroxy group, a methyl group, and a carboxylate group. The benzyl group features a benzene ring attached to a methylene group .


Chemical Reactions Analysis

The chemical reactions involving benzyl compounds are complex and can involve various mechanisms. For example, the addition of O (3 P) to the methylene site in benzyl produces a highly vibrationally excited adduct, which can β-scission to benzaldehyde + H and phenyl + HCHO .

Scientific Research Applications

Synthesis and Chemical Properties

Benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate is an important intermediate in the synthesis of novel compounds with potential pharmacological interest. For example, it has been utilized in the synthesis of protein tyrosine kinase Jak3 inhibitor—CP-690550, showcasing its role in creating compounds with significant biological activities (Chen Xin-zhi, 2011). This process involves multiple steps, starting from readily available reagents and proceeding through substitution, reduction, oxidation, and acylation steps, highlighting its versatility and potential for industrial scale-up due to the simplicity and high yield of the method.

Application in Organic Synthesis

The compound has been involved in studies for the preparation and reactivity of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives, indicating its use in the synthesis of compounds with applications as therapeutic agents for various conditions (Ibenmoussa et al., 1998). Additionally, its derivatives have been explored for the synthesis of diverse bioactive molecules, including emetine-like antiepileptic agents and herbicides, underscoring the broad applicability in medicinal chemistry and agriculture.

Role in Medicinal Chemistry

Research has also focused on the enantioselective synthesis of derivatives, such as the work by Wang et al. (2018), where asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate was investigated. This study emphasizes the importance of benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate and its derivatives in the preparation of biologically active compounds, showcasing the potential for creating chiral molecules with pharmaceutical relevance (Wang et al., 2018).

Contribution to Biochemistry

In biochemistry, the protecting group effects of such compounds on the stability of piperidinium ions have been studied, providing insights into the electronic characteristics of protecting groups and their influence on glycosylation chemistry. This research aids in understanding the "armed-disarmed" concept in carbohydrate chemistry, highlighting the compound's contribution to the field (Heuckendorff, Pedersen, & Bols, 2010).

Safety And Hazards

Benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(17)8-5-9-15(11-14)13(16)18-10-12-6-3-2-4-7-12/h2-4,6-7,17H,5,8-11H2,1H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKWYVSEDPFHGW-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN(C1)C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate

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